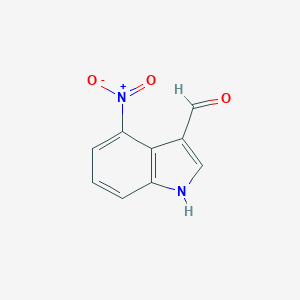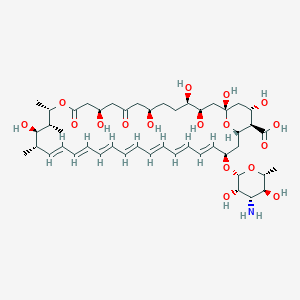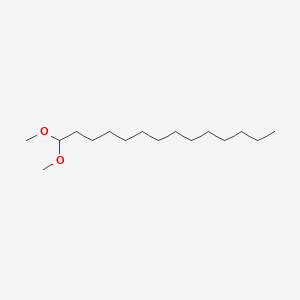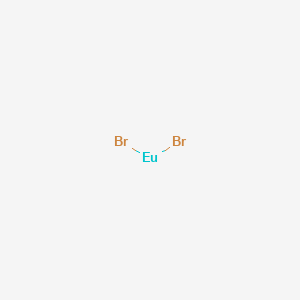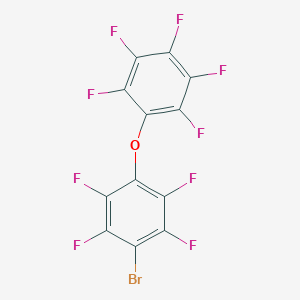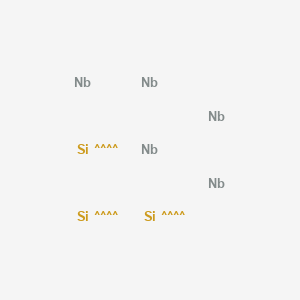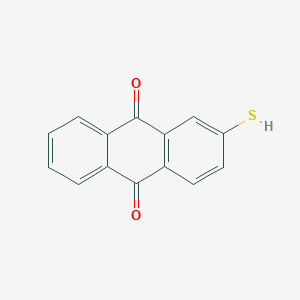
2-Sulfanylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylanthracene-9,10-dione, also known as Anthraquinone-2-thiol, is a sulfur-containing organic compound with the molecular formula C14H8O2S. It is a yellow crystalline solid that is widely used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
2-Sulfanylanthracene-9,10-dione has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of thiols in biological systems. It is also used as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that kill cancer cells. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-Sulfanylanthracene-9,10-dione is not fully understood. However, it is believed to act as a thiol-reactive compound, which means that it reacts with thiols in biological systems. This reaction can lead to the formation of disulfide bonds, which are important for protein structure and function.
Efectos Bioquímicos Y Fisiológicos
2-Sulfanylanthracene-9,10-dione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and lipoxygenase, which are involved in inflammation and oxidative stress. It has also been shown to increase the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Sulfanylanthracene-9,10-dione in lab experiments is its fluorescent properties, which make it useful for the detection of thiols in biological systems. Additionally, it is relatively easy to synthesize and has a high yield. One limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on 2-Sulfanylanthracene-9,10-dione. One area of interest is its potential use as a photosensitizer in photodynamic therapy. Additionally, further research is needed to fully understand its mechanism of action and its potential therapeutic applications. Finally, more research is needed to determine the safety and toxicity of 2-Sulfanylanthracene-9,10-dione at different concentrations and in different biological systems.
Métodos De Síntesis
2-Sulfanylanthracene-9,10-dione can be synthesized by the reaction of anthraquinone with hydrogen sulfide in the presence of a catalyst such as iron(III) chloride. The reaction takes place in a solvent such as ethanol or methanol and is typically carried out at room temperature. The yield of the reaction is typically around 70%.
Propiedades
Número CAS |
13354-38-6 |
|---|---|
Nombre del producto |
2-Sulfanylanthracene-9,10-dione |
Fórmula molecular |
C14H8O2S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
2-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O2S/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(17)5-6-11(12)13/h1-7,17H |
Clave InChI |
WUWVLTIKBWZFTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S |
Sinónimos |
2-Mercapto-9,10-anthraquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)
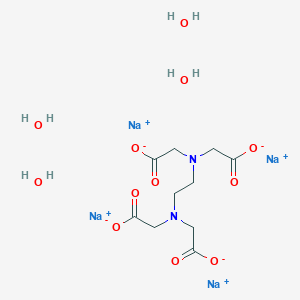
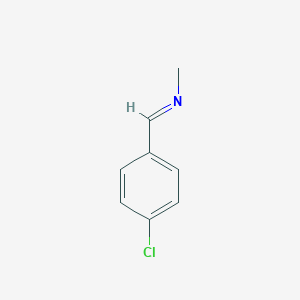
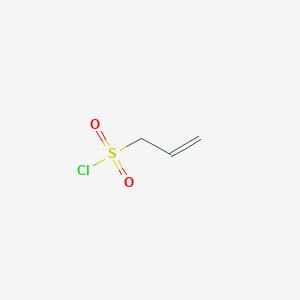
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
